[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid
Description
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound features a nonyl group attached to the nitrogen atom of the carbazole ring, and an acetic acid moiety linked through an ether bond to the carbazole ring.
Properties
CAS No. |
920982-53-2 |
|---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(9-nonylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-10-15-24-21-12-9-8-11-19(21)20-14-13-18(16-22(20)24)27-17-23(25)26/h8-9,11-14,16H,2-7,10,15,17H2,1H3,(H,25,26) |
InChI Key |
NRQVCAPJPIGXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate to form 9-nonylcarbazole.
Etherification: The 9-nonylcarbazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted carbazole derivatives.
Scientific Research Applications
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.
Materials Science: Utilized in the development of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in organic electronics, the compound facilitates charge transport by forming a conductive pathway .
Comparison with Similar Compounds
Similar Compounds
9-Carbazoleacetic acid: Similar structure but lacks the nonyl group.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group instead of an acetic acid moiety.
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Contains a boronic acid group instead of an acetic acid moiety.
Uniqueness
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to the presence of the nonyl group, which enhances its solubility and interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Biological Activity
[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid is a compound derived from the carbazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Carbazole derivatives are known for their significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The compound this compound is particularly interesting due to its structural features that may enhance its biological efficacy. This section reviews the synthesis and characterization of this compound alongside its biological activities.
2. Synthesis and Characterization
The synthesis of this compound typically involves the alkylation of carbazole derivatives followed by acetic acid functionalization. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Carbazole, Nonyl bromide | Base, solvent | 85% |
| 2 | Product from step 1, Acetic acid | Heat, reflux | 78% |
3.1 Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study by Liu et al. (2020) demonstrated that carbazole derivatives, including related compounds, significantly reduced viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| MDA-MB-231 | 12 | Cell cycle arrest |
| A549 (Lung) | 15 | Mitochondrial dysfunction |
3.2 Antibacterial Activity
This compound also displays antibacterial activity against various strains of bacteria. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : Research conducted by Dabrovolskas et al. (2020) indicated that similar carbazole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations ranging from 31.25 to 250 µg/ml.
Table 3: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 40 |
3.3 Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Research Findings : A study highlighted that carbazole derivatives could suppress TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating a promising application in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases.
- Antibacterial Action : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Modulation of cytokine production.
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Its potential applications in cancer therapy, antibacterial treatments, and anti-inflammatory interventions warrant further investigation through clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
